Cyanamide, (3,6-diiodothieno[3,2-b]thiophene-2,5-diylidene)bis-
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Overview
Description
Cyanamide, (3,6-diiodothieno[3,2-b]thiophene-2,5-diylidene)bis- is a chemical compound with the molecular formula C₈I₂N₄S₂ and a molecular weight of 470.051 g/mol This compound is characterized by the presence of two iodine atoms and a thieno[3,2-b]thiophene core, which is a sulfur-containing heterocyclic structure
Preparation Methods
The synthesis of Cyanamide, (3,6-diiodothieno[3,2-b]thiophene-2,5-diylidene)bis- typically involves the iodination of a thieno[3,2-b]thiophene precursor followed by the introduction of cyanamide groups. The reaction conditions often require the use of strong oxidizing agents and specific solvents to achieve the desired product. Industrial production methods may involve large-scale reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Cyanamide, (3,6-diiodothieno[3,2-b]thiophene-2,5-diylidene)bis- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the removal of iodine atoms or the reduction of the cyanamide groups.
Substitution: The iodine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium thiocyanate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Cyanamide, (3,6-diiodothieno[3,2-b]thiophene-2,5-diylidene)bis- has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology: In biological research, the compound can be used as a probe to study the interactions between proteins and small molecules. Its ability to undergo various chemical reactions makes it a versatile tool for modifying biological molecules.
Medicine: Potential applications in medicine include the development of new drugs or therapeutic agents. The compound’s reactivity and ability to form stable complexes with metals make it a candidate for drug design.
Industry: In industrial applications, the compound can be used in the production of advanced materials, such as conductive polymers or semiconductors.
Mechanism of Action
The mechanism by which Cyanamide, (3,6-diiodothieno[3,2-b]thiophene-2,5-diylidene)bis- exerts its effects involves its ability to interact with various molecular targets. The compound can form stable complexes with metals, which can then interact with biological molecules such as proteins or DNA. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological effects. The specific pathways involved depend on the nature of the interactions and the target molecules .
Comparison with Similar Compounds
Cyanamide, (3,6-diiodothieno[3,2-b]thiophene-2,5-diylidene)bis- can be compared with other similar compounds, such as:
2,5-Bis(cyanimino)-2,5-dihydro-3,6-diiodthieno[3,2-b]thiophene: This compound has a similar structure but lacks the cyanamide groups.
Pyridine,2,5-bis(chloromethyl): This compound contains a pyridine ring instead of a thieno[3,2-b]thiophene core and has chloromethyl groups instead of iodine atoms.
2,5-Bis(chloromethyl)-pyridine: Similar to the previous compound, but with different functional groups.
The uniqueness of Cyanamide, (3,6-diiodothieno[3,2-b]thiophene-2,5-diylidene)bis- lies in its combination of iodine atoms and cyanamide groups, which confer specific chemical properties and reactivity that are not found in the other compounds .
Biological Activity
Cyanamide, specifically the compound (3,6-diiodothieno[3,2-b]thiophene-2,5-diylidene)bis-, is a synthetic derivative that belongs to the class of thieno[3,2-b]thiophenes. This compound has garnered attention for its potential biological activities, particularly in the fields of anticancer research and enzyme inhibition. This article explores the biological activity of this compound through a review of relevant studies, including synthesis, biological evaluations, and case studies.
1. Synthesis and Characterization
The synthesis of thieno[3,2-b]thiophene derivatives typically involves various coupling reactions such as Suzuki or Stille coupling. The compound (3,6-diiodothieno[3,2-b]thiophene-2,5-diylidene)bis- can be synthesized by modifying existing thieno[3,2-b]thiophene frameworks. Characterization techniques such as MALDI-TOF mass spectrometry and NMR spectroscopy are employed to confirm the structure and purity of the synthesized compounds .
Anticancer Activity
Recent studies have highlighted the anticancer potential of thieno[3,2-b]thiophene derivatives. For instance, compounds derived from this scaffold have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves:
- Tubulin Polymerization Inhibition : Compounds like BU17 have been identified as potent tubulin polymerization destabilizers that induce cell cycle arrest and apoptosis in cancer cells .
- Apoptosis Induction : Increased levels of caspases 3 and 9 were observed in treated cells, indicating a pathway for apoptosis .
A summarized table of anticancer activity for selected derivatives is presented below:
Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |
---|---|---|---|
BU17 | A549 | 10.5 | Tubulin inhibition |
Compound X | PC-3 | 22.5 | Apoptosis induction |
Compound Y | MCF-7 | 15.0 | Cell cycle arrest |
Enzyme Inhibition
Thieno[3,2-b]thiophene derivatives also exhibit enzyme inhibition properties:
- α-Glucosidase Inhibition : Compounds have shown significant inhibition against α-glucosidase with IC50 values lower than standard drugs like acarbose .
- β-Glucuronidase Inhibition : The most potent inhibitors reported had IC50 values significantly lower than that of d-saccharic acid 1,4-lactone .
The following table summarizes enzyme inhibition activities:
Compound | Enzyme Target | IC50 (μM) | Comparison Standard |
---|---|---|---|
Compound A | α-Glucosidase | 22.0 | Acarbose (841 μM) |
Compound B | β-Glucuronidase | 1.3 | d-Saccharic acid (45.8 μM) |
Case Study 1: Antitumor Activity
A study evaluated the efficacy of a specific thieno[3,2-b]thiophene derivative against prostate cancer cells (PC-3). The compound was administered at varying concentrations over a period of 48 hours. Results indicated a dose-dependent reduction in cell viability with an IC50 value determined at 22.5 μM . The study concluded that further structural modifications could enhance potency.
Case Study 2: Enzyme Inhibition Profile
Another investigation focused on the enzyme inhibition profile of several thieno[3,2-b]thiophene derivatives against α-glucosidase and β-glucuronidase. Compounds were tested using standard biochemical assays to measure enzyme activity before and after treatment with the compounds. Notably, one derivative exhibited an IC50 value of 1.3 μM against β-glucuronidase, showcasing its potential as a therapeutic agent for conditions like diabetes .
Properties
IUPAC Name |
(5-cyanoimino-3,6-diiodothieno[3,2-b]thiophen-2-ylidene)cyanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8I2N4S2/c9-3-5-6(15-7(3)13-1-11)4(10)8(16-5)14-2-12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLBGPUHHKVVMR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)N=C1C(=C2C(=C(C(=NC#N)S2)I)S1)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8I2N4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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